1H,1H-perfluoropentan-1-ol

Übersicht

Beschreibung

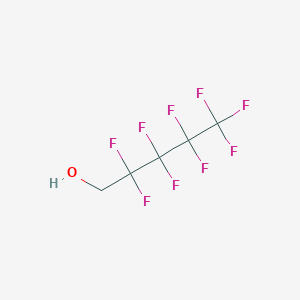

1H,1H-perfluoropentan-1-ol is a fluorinated alcohol with the molecular formula C5H3F9O . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is a colorless liquid at room temperature and is known for its high thermal stability and low surface energy .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

- Industrial production often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form various fluorinated hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1H,1H-perfluoropentan-1-ol is characterized by a fully fluorinated carbon chain, which imparts hydrophobicity and chemical stability. Its molecular formula is , and it exhibits significant resistance to degradation, making it suitable for specialized applications.

Materials Science

- Fluorinated Polymers : this compound is utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced properties such as chemical resistance and thermal stability, which are critical in coatings and adhesives used in harsh environments .

- Surface Modifications : The compound can modify surfaces to impart hydrophobic characteristics, making it valuable in applications such as anti-fogging coatings and water-repellent textiles .

Biomedicine

- Drug Delivery Systems : Due to its biocompatibility and stability, this compound is being investigated for use in drug delivery systems. Its ability to encapsulate drugs while providing controlled release profiles enhances therapeutic efficacy .

- Medical Device Coatings : The compound's properties make it suitable for coatings on medical devices to improve biocompatibility and reduce protein adsorption, which is essential for implants and surgical instruments .

Environmental Applications

- PFAS Research : As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied for its environmental impact and potential remediation strategies. Understanding its behavior in ecosystems helps assess risks associated with fluorinated compounds .

Wound Care Applications

A systematic review of liquid film-forming acrylates highlighted the protective benefits of fluorinated compounds like this compound in wound care. Its hydrophobic nature can protect peri-wound skin from irritation and infection while promoting healing through moisture retention .

Polymer Synthesis

Research on novel fluorinated acrylate polymers synthesized from this compound has shown excellent water-oil resistance and thermal stability. These properties are advantageous for industrial applications where durability is crucial .

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Materials Science | Fluorinated polymers | Enhanced chemical resistance |

| Surface modifications | Hydrophobic properties | |

| Biomedicine | Drug delivery systems | Controlled release profiles |

| Medical device coatings | Improved biocompatibility | |

| Environmental Studies | PFAS impact assessments | Risk assessment in ecosystems |

Wirkmechanismus

The mechanism by which 1H,1H-perfluoropentan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The high electronegativity of fluorine atoms enhances these interactions, making the compound highly reactive in various chemical environments . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: This compound has one less fluorine atom and exhibits slightly different chemical properties.

2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate: This is an acrylate derivative of the alcohol and is used in polymer synthesis.

Uniqueness:

- The presence of nine fluorine atoms in 1H,1H-perfluoropentan-1-ol makes it highly unique compared to its analogs. This high fluorine content imparts exceptional thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications in various fields .

Biologische Aktivität

1H,1H-Perfluoropentan-1-ol, commonly referred to as perfluoropentanol (PFP), is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds have garnered significant attention due to their widespread use and potential biological effects. This article delves into the biological activity of this compound, focusing on its cytotoxicity, immunotoxicity, and overall safety profile based on diverse studies.

This compound is characterized by its fully fluorinated carbon chain, which imparts unique properties such as high hydrophobicity and resistance to degradation. Its chemical structure is represented as:

This structure contributes to its bioaccumulation potential and persistence in the environment.

Cytotoxicity

Cytotoxicity studies are critical for understanding the potential harmful effects of perfluorinated compounds. A notable study evaluated the cytotoxic effects of PFP on various cell lines, including 4T1 breast cancer cells. The cells were exposed to varying concentrations of PFP (0.0002% to 0.02%) for 24 hours, followed by assessment using a cell counting kit (CCK-8). The results indicated a dose-dependent decrease in cell viability, highlighting the compound's cytotoxic potential at higher concentrations .

Table 1: Cytotoxicity of this compound on 4T1 Cells

| Concentration (% v/v) | Cell Viability (%) |

|---|---|

| 0.0002 | 98 |

| 0.002 | 85 |

| 0.02 | 40 |

Immunotoxicity

Research has indicated that PFAS compounds can affect immune function adversely. A comprehensive review identified that exposure to various PFAS, including PFP, may lead to immunosuppression and altered immune responses in both animal models and humans. In particular, studies have shown decreased T-cell dependent antibody responses following PFAS exposure .

Table 2: Summary of Immunotoxic Effects Associated with PFAS

| Study Type | Findings |

|---|---|

| In Vivo Animal Studies | Decreased T-cell responses in rodents exposed to PFAS |

| Epidemiological Studies | Increased asthma risk linked to PFAS exposure in children |

The mechanisms underlying the biological activity of PFP involve several pathways:

- Peroxisome Proliferator-Activated Receptors (PPARs) : PFP has been shown to activate PPARα in liver tissues, which can lead to metabolic dysregulation and liver toxicity .

- Endocrine Disruption : The compound's ability to interfere with hormonal signaling pathways raises concerns about reproductive and developmental toxicity .

Case Study Analysis

A recent epidemiological study focused on the health impacts of PFAS exposure among populations living near contaminated sites revealed significant correlations between high serum levels of PFAS and various health issues, including liver dysfunction and immune system impairments. These findings emphasize the relevance of monitoring compounds like PFP in environmental health assessments .

Safety Profile

The safety profile of PFP is still under investigation; however, existing data suggest a need for caution due to its potential toxicity. Long-term exposure studies are essential for establishing safe exposure limits.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRIQFXPYMVWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2OH, C5H3F9O | |

| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880129 | |

| Record name | 1H,1H-Perfluoro-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-28-2 | |

| Record name | 1H,1H-Perfluoro-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Nonafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.